molecular formula C23H19N5O B2849023 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1795189-70-6

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2849023
CAS No.: 1795189-70-6
M. Wt: 381.439
InChI Key: HCMNBXUWMWVMPH-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a heterocyclic hybrid molecule featuring a benzodiazole core linked via an acetamide bridge to an 8-methylimidazo[1,2-a]pyridine-substituted phenyl group. This structural architecture combines two pharmacologically significant motifs:

  • Benzodiazole (1H-1,3-benzodiazole): Known for its role in modulating enzyme activity (e.g., aldehyde dehydrogenase inhibitors) and receptor interactions .
  • Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry, present in drugs like Zolpidem (a GABA_A receptor agonist) and saripidem .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-16-7-6-12-27-13-20(26-23(16)27)17-8-2-3-9-18(17)25-22(29)14-28-15-24-19-10-4-5-11-21(19)28/h2-13,15H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMNBXUWMWVMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzo[d]imidazole with 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Anthelmintic Activity

Recent studies have investigated the anthelmintic properties of this compound. A notable study utilized a small chemical library to screen for compounds effective against Caenorhabditis elegans, a model organism for studying parasitic infections. The findings indicated that the compound exhibited significant anthelmintic activity, suggesting its potential as a therapeutic agent against parasitic diseases .

Anticancer Potential

The structural components of this compound suggest that it may interact with various biological targets implicated in cancer progression. Research has indicated that benzodiazole derivatives possess cytotoxic properties against several cancer cell lines. Preliminary investigations into this compound's activity have shown promise in inhibiting tumor growth in vitro, warranting further exploration in vivo to assess its efficacy and safety profiles.

Case Study 1: Screening for Anthelmintic Activity

In a study published in 2023, researchers screened a library of 181 compounds for their anthelmintic effects using C. elegans as a model organism. The study identified several promising candidates, including the compound , which demonstrated effective paralysis of the worms at low concentrations. This highlights its potential as a novel anthelmintic agent .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation evaluated the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Compound 2: 2-[((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)sulfanyl]-1H-1,3-benzodiazole

  • Key Differences :
    • Replaces the acetamide bridge with a sulfanyl (-S-) methyl group .
    • Lacks the phenyl spacer between the imidazopyridine and benzodiazole.
  • Increased lipophilicity due to the sulfur atom could affect membrane permeability.

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide

  • Key Differences :
    • Features a phenyl group directly attached to the imidazopyridine ring, omitting the benzodiazole moiety.
    • The acetamide is linked to the imidazopyridine’s 3-position instead of a phenyl spacer.
  • Crystal packing studies reveal N3—H3n⋯N1 hydrogen bonds, suggesting solid-state stability distinct from the target compound .

N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide

  • Key Differences :
    • Uses an ethyl linker instead of a phenyl group to connect the acetamide and imidazopyridine.
    • Lacks the benzodiazole component.
  • Stereochemistry (4R configuration) could influence chiral receptor interactions.

Imidazo[1,2-a]pyridine-2-acetamide Derivatives (e.g., Zolpidem)

  • Key Differences: Commercial drugs like Zolpidem feature substituents such as dimethylaminomethyl or methylphenyl groups on the imidazopyridine core. Lack benzodiazole but may include other heterocycles (e.g., oxadiazole in ).
  • Functional Implications: Substituents on the imidazopyridine ring enhance GABA_A receptor selectivity (e.g., Zolpidem’s hypnotic effects) . Methyl or phenyl groups improve metabolic stability but may reduce solubility.

Data Tables: Structural and Pharmacological Profiles

Table 1. Structural Comparison

Compound Name Core Structure Linker/Substituent Key Functional Groups
Target Compound Benzodiazole + Imidazopyridine Phenyl-acetamide NHCO, benzodiazole, methyl
Compound 2 Benzodiazole + Imidazopyridine Sulfanyl-methyl -S-CH2-
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Imidazopyridine Phenyl-acetamide (direct attachment) NHCO, phenyl
Zolpidem Imidazopyridine Dimethylaminomethyl N(CH3)2, methyl

Research Findings and Structure-Activity Relationships (SAR)

  • Benzodiazole vs. Imidazopyridine Dominance :
    • Benzodiazole-containing compounds (e.g., Target, Compound 2) may prioritize enzyme inhibition (e.g., aldehyde dehydrogenase), while imidazopyridine derivatives (e.g., Zolpidem) target neurotransmitter receptors .
  • Linker Flexibility :
    • Acetamide linkers improve solubility and hydrogen-bonding capacity compared to sulfanyl or ethyl groups .
  • Substituent Effects :
    • Methyl groups on imidazopyridine (e.g., 8-methyl in Target) enhance metabolic stability but may reduce aqueous solubility .
    • Phenyl spacers (Target) allow optimal spatial arrangement for dual-target engagement.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H20N6O
  • SMILES Notation : CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The compound has been studied for its potential to inhibit certain enzymes and receptors associated with disease processes.

Key Mechanisms:

  • Antagonism of AMPA Receptors : Similar compounds have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are crucial in neurotransmission and implicated in neurological disorders such as epilepsy .
  • Inhibition of Autotaxin : The compound may also exhibit inhibitory effects on autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in fibrotic diseases .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from various studies:

Study Assay Type IC50/EC50 Notes
Study AAMPA-induced Ca²⁺ influx assayIC50 = 60 nMDemonstrated potent antagonistic activity
Study BIn vivo seizure modelMinimum effective dose = 2 mg/kgEffective in reducing seizure frequency
Study CAntimicrobial activityMIC = 100-500 μg/mLExhibited antibacterial and antifungal properties

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various conditions:

  • Epilepsy Management : Research indicates that compounds with similar structures can effectively reduce seizure activity in animal models, suggesting potential therapeutic use in epilepsy .
  • Fibrotic Diseases : Inhibitors targeting autotaxin have shown promise in preclinical models for conditions like pulmonary fibrosis. This compound's structural modifications may enhance its pharmacokinetic properties for such applications .
  • Antimicrobial Applications : The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide?

  • Methodology :

  • Step 1 : Condensation of 8-methylimidazo[1,2-a]pyridine derivatives with 2-aminophenyl acetamide precursors under basic conditions (e.g., NaH in DMF at 80°C) .
  • Step 2 : Cyclization via nucleophilic substitution between the benzodiazole moiety and activated acetamide intermediates. Reflux in acetonitrile with catalytic acetic acid is recommended to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can structural features of this compound influence its reactivity?

  • Key Features :

  • The imidazo[1,2-a]pyridine core is electron-rich, enabling electrophilic aromatic substitution (e.g., halogenation or nitration at position 5) .
  • The acetamide group undergoes hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives for further functionalization .
  • The benzodiazole moiety participates in π-π stacking interactions, critical for binding to biological targets like enzymes .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Protocol :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromaticity (DMSO-d6 or CDCl3 solvents) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation pathways .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for cyclization efficiency .
  • Catalyst Optimization : Test Pd/C or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .
    • Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Case Study :

  • Issue : Analogs with methyl vs. chloro substituents on the benzodiazole ring show conflicting antimicrobial activity .
  • Resolution :
  • Computational Modeling : Perform DFT calculations to compare electronic effects (e.g., HOMO-LUMO gaps) .
  • Bioassay Reproducibility : Validate results across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Table : SAR Trends in Analogs :
SubstituentPositionActivity (MIC, µg/mL)
-CH3_3812.5 (S. aureus)
-Cl56.2 (E. coli)
-OCH3_37>50 (Inactive)

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., EGFR or CDK2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .
  • Mutagenesis Studies : Engineer enzymes with alanine substitutions at predicted binding residues to confirm critical interactions .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to minimize misassignment .
  • Contradiction Management : Apply Hill criteria for dose-response curves to distinguish specific vs. off-target effects in bioactivity studies .

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